

# Understanding Formyl Peptide Receptor 1 (FPR1) Signaling: A Technical Guide

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## Compound of Interest

Compound Name: *N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA*  
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## Introduction

Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the innate immune system.[1] Primarily expressed on myeloid cells such as neutrophils and monocytes, FPR1 acts as a pattern recognition receptor, detecting N-formylated peptides released from bacteria or damaged mitochondria.[1] This recognition triggers a cascade of intracellular signaling events, leading to critical immune responses including chemotaxis, degranulation, and the production of reactive oxygen species (ROS). This guide provides an in-depth overview of the core signaling pathways of FPR1, quantitative data on ligand interactions, and detailed protocols for key experimental assays.

## Core Signaling Pathways

Upon ligand binding, FPR1 couples primarily to the Gi class of heterotrimeric G proteins.[2] This initiates a series of downstream signaling cascades that orchestrate the cellular response.

## G $\alpha$ i-Mediated Signaling

The dissociation of the  $G_{\alpha i}$  subunit from the  $G\beta\gamma$  dimer is a central event in FPR1 signaling.  $G_{\alpha i}$  inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

## $G\beta\gamma$ -Mediated Signaling

The  $G\beta\gamma$  subunit activates several key effector enzymes:

- Phospholipase C (PLC): PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]
  - IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ( $Ca^{2+}$ ) into the cytoplasm.
  - DAG activates protein kinase C (PKC).[2]
- Phosphoinositide 3-kinase (PI3K): PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger to activate downstream kinases like Akt.

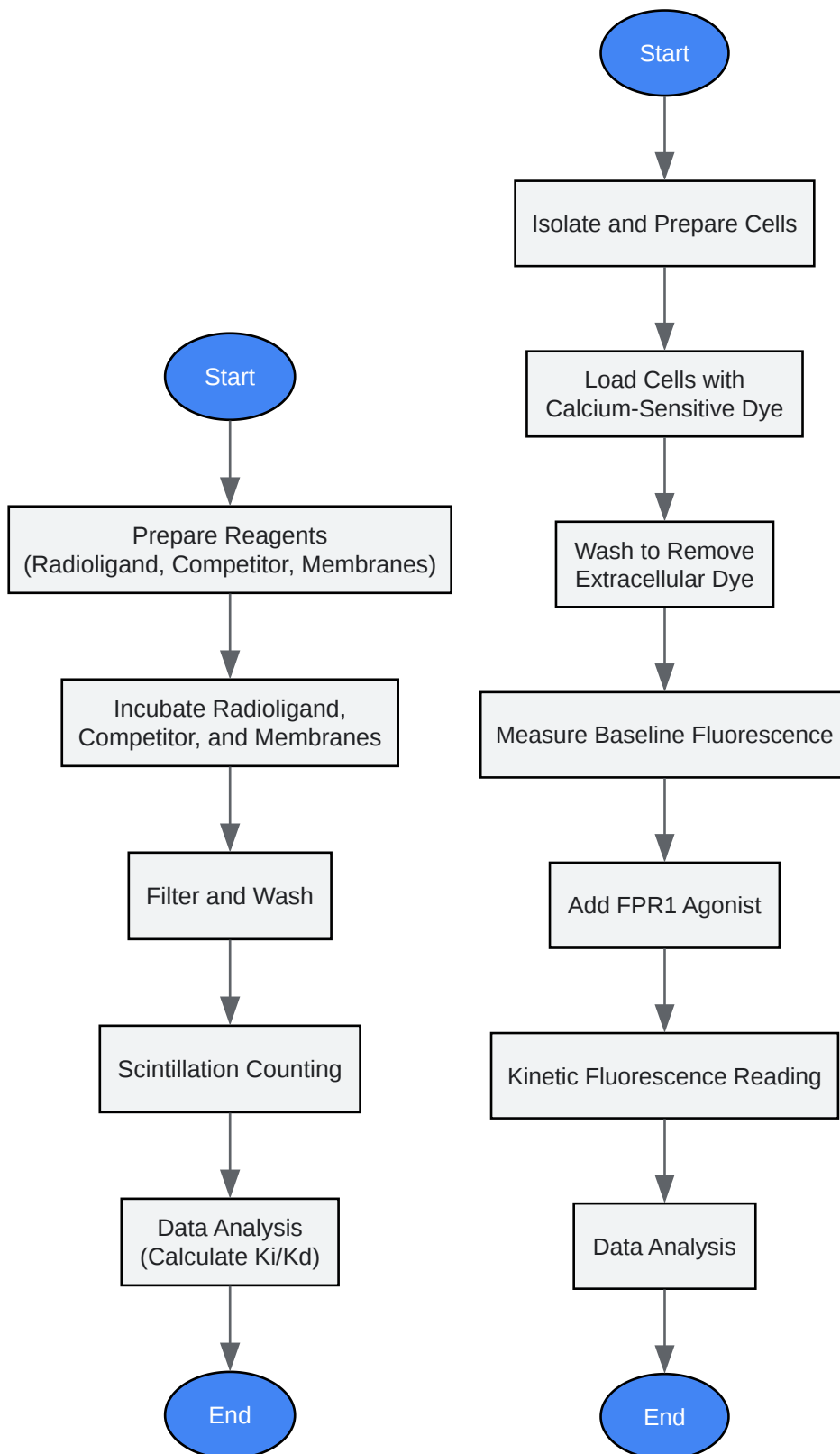
These initial signaling events converge on several downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinase (ERK) pathway.[3]

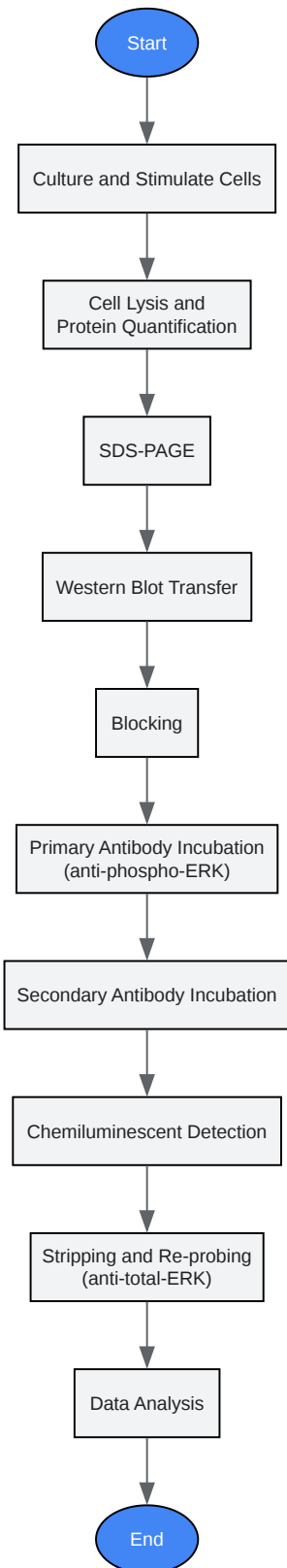
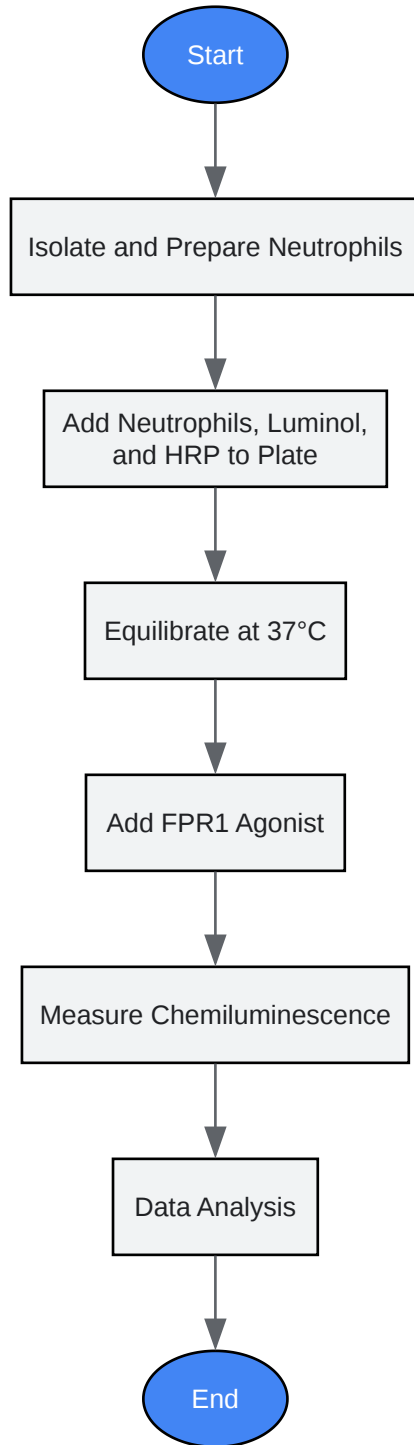
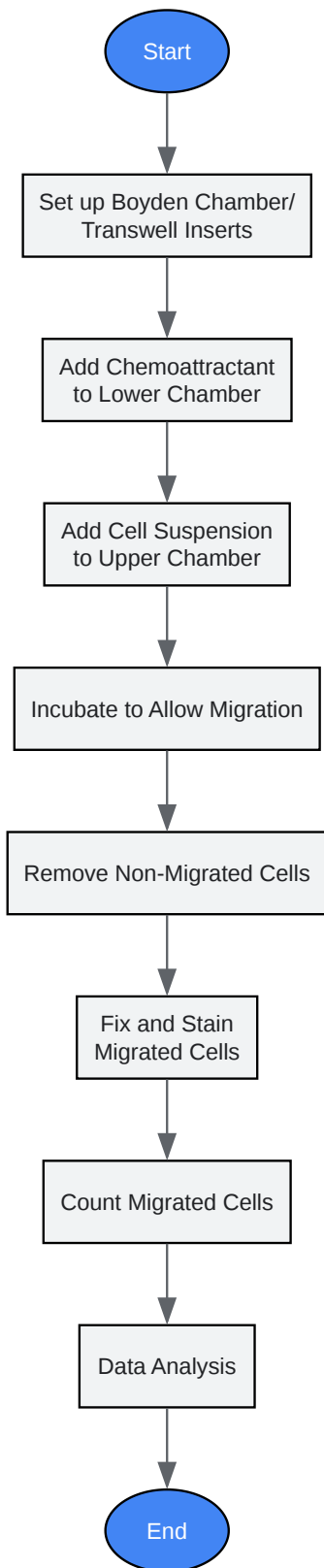


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## References

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